3-Indoleglyoxylic acid

描述

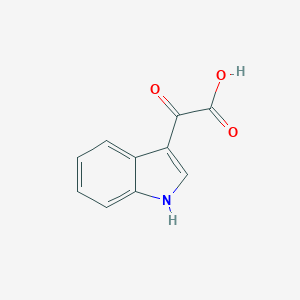

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(1H-indol-3-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9(10(13)14)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVFWDCSFTDOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074536 |

Source

|

| Record name | .alpha.-oxo-Indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-49-2 |

Source

|

| Record name | Indole-3-glyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-glyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-oxo-Indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-ylglyoxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-GLYOXALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U8W7RF8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Indoleglyoxylic Acid: Core Properties and Applications

This guide provides a comprehensive technical overview of 3-indoleglyoxylic acid (IGA), a pivotal molecule in biochemical research and a versatile building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, reactivity, and biological significance of IGA, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] this compound, as a derivative, combines the reactive potential of both an α-keto acid and the indole ring system, making it a highly valuable precursor for a diverse array of bioactive molecules. Its role as a metabolite in tryptophan metabolism further underscores its biological relevance.[2][3] This guide will explore the essential characteristics of IGA that underpin its utility in both biological and chemical contexts.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. This compound is typically a light yellow to yellow solid.[4] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [4][5] |

| Molecular Weight | 189.17 g/mol | [4][5] |

| CAS Number | 1477-49-2 | [4][5] |

| Melting Point | 217 °C (decomposes) | [4][6] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Temperature | 2-8°C | [4][6] |

| SMILES String | OC(=O)C(=O)c1c[nH]c2ccccc12 | [6] |

| InChI Key | DWLVFWDCSFTDOD-UHFFFAOYSA-N | [6] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, with a common approach involving the reaction of indole with oxalyl chloride. This electrophilic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.

General Synthetic Pathway

A prevalent method for synthesizing this compound involves the acylation of indole. The reaction proceeds via an electrophilic attack of the Vilsmeier-Haack reagent, formed from oxalyl chloride and a suitable solvent like diethyl ether, on the indole ring. The resulting indol-3-ylglyoxylyl chloride is then hydrolyzed to yield this compound.

Caption: General synthesis of this compound from indole.

Reactivity Profile

The reactivity of this compound is characterized by the functional groups present: the indole ring, the carboxylic acid, and the α-keto group.

-

Indole Ring: The indole nucleus can undergo further electrophilic substitution, although the electron-withdrawing glyoxylic acid moiety at the 3-position deactivates the ring towards this type of reaction compared to unsubstituted indole.

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and amidation. The formation of amides is a particularly important reaction in the synthesis of bioactive derivatives.

-

α-Keto Group: The ketone is susceptible to nucleophilic attack and can be reduced or participate in condensation reactions.

Biological Significance and Applications in Drug Discovery

This compound and its derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.

Role in Tryptophan Metabolism

Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine and indole pathways.[2][7] Within the indole pathway, gut microbiota can metabolize tryptophan into various indole derivatives.[8] this compound has been identified as a product of bacterial transformation of indole.[9] The dysregulation of tryptophan metabolism is implicated in various diseases, making the study of its metabolites, like IGA, crucial for understanding disease pathogenesis.[2][8]

Caption: Simplified schematic of this compound in the indole pathway of tryptophan metabolism.

Precursor for Bioactive Compounds

This compound is a key starting material for the synthesis of a wide range of biologically active compounds.[4] Its derivatives have been investigated for various therapeutic applications:

-

Anticancer Agents: A significant area of research focuses on indolylglyoxylamide derivatives as potent anticancer agents.[2] These compounds have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[4][5] The glyoxylamide moiety is crucial for this activity, and modifications to the amide portion have led to the discovery of highly potent compounds.[4][5]

-

Enzyme Inhibitors: Derivatives of this compound have been prepared as inhibitors of enzymes such as sortase A and isocitrate lyase, which are potential targets for antimicrobial therapies.[4][10]

-

Anti-inflammatory and Antioxidant Properties: Research has explored the potential of this compound and its derivatives for their anti-inflammatory and antioxidant effects.[11]

Experimental Protocol: HPLC Analysis of this compound

Accurate quantification of this compound is essential for both synthetic chemistry and biological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose. The following protocol provides a general framework for the analysis of IGA.

Principle

This method utilizes reverse-phase HPLC with UV detection. The compound is separated on a C18 column based on its polarity and detected by its absorbance of UV light.

Materials and Reagents

-

This compound standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (or other suitable acid for mobile phase pH adjustment)

-

Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

-

HPLC system equipped with a UV detector, pump, and autosampler.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Step-by-Step Procedure

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

For synthetic reaction monitoring, dissolve a small, accurately weighed amount of the reaction mixture in the mobile phase.

-

For biological samples (e.g., bacterial culture supernatants), a sample clean-up step is necessary.[12] This may involve centrifugal filtration to remove proteins and other macromolecules.[12]

-

Filter all samples and standards through a syringe filter before injection to prevent column clogging.

-

-

HPLC Conditions:

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (acidified to pH ~3 with acetic acid). The exact ratio can be optimized, but a starting point could be a gradient elution. For example, starting with a higher percentage of acidified water and increasing the percentage of acetonitrile over the run.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

-

Detection Wavelength: 280 nm, which is near the absorbance maximum for the indole chromophore.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Run the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the samples and determine the peak area corresponding to this compound.

-

Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Caption: A typical workflow for the HPLC analysis of this compound.

Safety and Handling

This compound is classified as an irritant.[4] It can cause skin, eye, and respiratory irritation.[5][13] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[8][14] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity and its role as a precursor to a wide range of bioactive compounds. Its fundamental properties, coupled with its accessibility through straightforward synthetic routes, make it an invaluable tool for researchers in medicinal chemistry, chemical biology, and drug discovery. A thorough understanding of its characteristics, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics and the exploration of complex biological pathways.

References

- 1. forum.graphviz.org [forum.graphviz.org]

- 2. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. drkumardiscovery.com [drkumardiscovery.com]

- 8. Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole synthesis [organic-chemistry.org]

- 10. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 3-Indoleglyoxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleglyoxylic acid (IGA), a derivative of indole, stands as a pivotal molecule in contemporary scientific research. Its versatile chemical structure, featuring an indole ring linked to a glyoxylic acid group, enables its participation in a wide array of biochemical processes and synthetic organic reactions.[1] This guide provides an in-depth exploration of the multifaceted applications of IGA, moving beyond a simple catalog of uses to explain the underlying chemical and biological principles that make it an indispensable tool. We will delve into its crucial role in plant physiology as an auxin analog, its position as a key intermediate in microbial tryptophan metabolism, its function as a versatile scaffold for the synthesis of novel therapeutic agents, and its utility as an analytical standard. This document is designed to serve as a technical resource, complete with detailed experimental protocols and data, to empower researchers in leveraging the full potential of this remarkable compound.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's properties is foundational to its effective application in research. This compound is typically a yellow to off-white crystalline solid, sparingly soluble in water.[1][2] Its reactivity is centered around the carboxylic acid and ketone functionalities, as well as the indole ring system itself.

| Property | Value | Source |

| IUPAC Name | 2-(1H-indol-3-yl)-2-oxoacetic acid | [3] |

| CAS Number | 1477-49-2 | [1][4] |

| Molecular Formula | C₁₀H₇NO₃ | [3][4] |

| Molecular Weight | 189.17 g/mol | [3][4] |

| Appearance | Yellow solid / Light yellow to yellow solid | [4][5] |

| Melting Point | 217 °C (decomposes) | [6] |

| Storage Temperature | 0-8 °C | [4] |

| Purity (Typical) | ≥ 96% (HPLC) | [4] |

| Topological Polar Surface Area | 70.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Application in Plant Science and Agriculture: An Auxin Analog

One of the most well-established roles for IGA in research is in the field of plant biology, primarily due to its structural similarity to Indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants.[7][8][9]

Mechanism of Action: Mimicking Auxin

Auxins are critical phytohormones that regulate nearly all aspects of plant growth and development, including cell elongation, root formation, and tropic responses.[7][10][11] IGA is widely used as a plant growth regulator because it functions as an auxin analog.[1] Its molecular structure allows it to interact with auxin signaling pathways, influencing physiological processes in a manner similar to endogenous IAA. This makes it a valuable tool for researchers studying auxin-mediated development and for agricultural applications aimed at enhancing crop resilience and yield, such as promoting root development and overall plant vigor.[1][4][12]

A Node in Auxin Biosynthesis Research

While not a direct intermediate in the primary plant-based tryptophan-dependent IAA biosynthesis pathways, the study of related indole compounds like IGA is crucial for understanding the metabolic networks surrounding auxin production.[13][14] Bacteria, for instance, can metabolize tryptophan through various routes, some of which produce indole derivatives that influence plant physiology.[8][15] Understanding how compounds like IGA are formed and how they interact with plant systems provides a more complete picture of plant-microbe interactions and the chemical ecology of the rhizosphere.[16]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Indole-3-glyoxylic acid | C10H7NO3 | CID 73863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Indole-3-glyoxylic acid CAS#: 1477-49-2 [amp.chemicalbook.com]

- 6. Indole-3-glyoxylic acid | 1477-49-2 [chemicalbook.com]

- 7. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 11. Indole-3-acetic acid improves growth, physiology, photosynthesis, and ion balance under cadmium stress in Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bacterial indole-3-acetic acid: A key regulator for plant growth, plant-microbe interactions, and agricultural adaptive resilience - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Indole: A Technical History of 3-Indoleglyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleglyoxylic acid, a seemingly simple molecule, stands at a fascinating intersection of chemical synthesis, biochemistry, and pharmaceutical sciences. As a key intermediate in the metabolism of the essential amino acid tryptophan and a structural relative of the pivotal plant hormone indole-3-acetic acid (IAA), its history is deeply intertwined with the foundational discoveries in plant physiology and the ongoing quest for novel therapeutics. This in-depth technical guide charts the discovery and history of this compound, offering a detailed exploration of its synthesis, its biochemical significance, and its emergence as a valuable scaffold in modern drug discovery.

Part 1: The Dawn of Indole Chemistry and the Quest for Plant Growth Hormones

The story of this compound begins not with its own discovery, but with the broader exploration of the indole nucleus. In the 1860s, the German chemist Adolf von Baeyer's work on the dye indigo laid the groundwork for indole chemistry. His reduction of oxindole to indole in 1866 marked a significant milestone, opening the door to understanding a class of compounds that would later be found to be central to life.

The early 20th century witnessed a surge of interest in the chemical messengers governing plant growth. The pioneering work of scientists like Fritz Kögl and Arie Jan Haagen-Smit in the 1930s led to the isolation of substances they termed "auxins" from sources like human urine and fungal cultures. Their research culminated in the identification of "heteroauxin" as indole-3-acetic acid (IAA), a discovery that revolutionized plant biology and agriculture. This intense focus on indole-containing compounds set the stage for the investigation of other structurally related molecules, including this compound.

Part 2: The First Synthesis - A Deliberate Creation

While the exact moment of its first isolation from a natural source remains somewhat obscure in the historical record, the first definitive chemical synthesis of this compound was a landmark event. This achievement was reported in 1940 by John W. Baker in the Journal of the Chemical Society. Baker's work was not a random exploration of indole chemistry but was driven by a specific need to understand the metabolic breakdown of tryptophan.

Causality Behind the Experimental Choices

Baker's synthesis was designed to create a potential intermediate in the biological degradation of tryptophan. The choice of starting materials and reaction conditions was a logical application of the organometallic chemistry of the time. The use of a Grignard reagent of indole provided a nucleophilic indole ring, ready to attack an electrophilic carbonyl compound. The acid chloride of methyl hydrogen oxalate was an ideal electrophile, as it would introduce the desired two-carbon keto-acid side chain at the 3-position of the indole ring.

Experimental Protocol: The Baker Synthesis (1940)

The synthesis of this compound, as described by Baker, proceeds in two main steps: the formation of the methyl ester followed by its hydrolysis to the free acid.

Step 1: Synthesis of Methyl Indolyl-3-glyoxylate

-

Preparation of Indolylmagnesium Iodide: A solution of ethylmagnesium iodide is prepared by reacting magnesium turnings with ethyl iodide in anhydrous ether. To this Grignard reagent, a solution of indole in ether is added, leading to the formation of indolylmagnesium iodide.

-

Reaction with Methyl Oxalyl Chloride: The freshly prepared solution of indolylmagnesium iodide is then added dropwise to a cooled solution of methyl oxalyl chloride (the acid chloride of methyl hydrogen oxalate) in ether.

-

Workup and Isolation: The reaction mixture is then treated with ice and a solution of ammonium chloride to quench the reaction and precipitate the magnesium salts. The ethereal layer is separated, and the solvent is evaporated to yield crude methyl indolyl-3-glyoxylate.

-

Purification: The crude ester is purified by recrystallization from a suitable solvent, such as ethanol or acetone.

Step 2: Hydrolysis to this compound

-

Saponification: The purified methyl indolyl-3-glyoxylate is dissolved in a solution of sodium hydroxide in aqueous methanol.

-

Acidification: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the free this compound.

-

Isolation and Purification: The precipitated acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Diagram of the Baker Synthesis of this compound

Part 3: Biochemical Significance - A Key Metabolite

Following its synthesis, the biological relevance of this compound became increasingly apparent. It is now recognized as a key intermediate in the indole-3-pyruvic acid (IPA) pathway, one of the primary routes for the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from tryptophan.

The Indole-3-Pyruvic Acid Pathway

In this pathway, tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase. Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde. Finally, indole-3-acetaldehyde is oxidized to yield the active plant hormone, indole-3-acetic acid. This compound can be formed from the oxidation of indole-3-pyruvic acid.

Diagram of the Indole-3-Pyruvic Acid Pathway

Part 4: Modern Applications - A Scaffold for Drug Discovery

In recent decades, the indole-3-glyoxylamide scaffold, derived from this compound, has emerged as a "privileged structure" in medicinal chemistry

Introduction: Situating 3-Indoleglyoxylic Acid in the Biological Landscape

An In-Depth Technical Guide to the Mechanistic Pathways of 3-Indoleglyoxylic Acid

This compound (IGA) is an indole derivative and a metabolite of tryptophan, the essential amino acid. Chemically identified as α-oxo-1H-indole-3-acetic acid, this molecule occupies a critical nexus in biochemical pathways, linking microbial metabolism with host immune regulation. While not a therapeutic agent in its own right, IGA's structural features make it a subject of intense interest for its potential to modulate key biological targets and for its role as a privileged scaffold in medicinal chemistry.

This guide eschews a simple recitation of facts in favor of a narrative built on scientifically-grounded hypotheses. We will explore the two most probable mechanisms of action for IGA—modulation of the Aryl Hydrocarbon Receptor (AhR) and inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). For each proposed mechanism, we will detail the rationale and provide robust, field-proven experimental protocols to enable researchers to validate these hypotheses in their own laboratories.

Hypothesized Mechanism 1: IGA as a Modulator of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses, particularly at barrier tissues like the gut.[1][2] A vast array of microbial tryptophan catabolites, all sharing the core indole structure of IGA, have been identified as potent AhR ligands.[3] This strong precedent forms the basis of our first mechanistic hypothesis: IGA interacts with and modulates the activity of the Aryl Hydrocarbon Receptor.

Upon binding a ligand, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[3][4] These genes include critical xenobiotic-metabolizing enzymes (e.g., CYP1A1) and immunomodulatory cytokines.[5] The functional outcome—pro-inflammatory or anti-inflammatory—is highly context- and ligand-dependent, making the characterization of new ligands like IGA a critical research objective.

Visualizing the AhR Signaling Pathway

Caption: Hypothesized activation of the Aryl Hydrocarbon Receptor (AhR) by this compound.

Experimental Protocol: AhR Activation Luciferase Reporter Assay

This protocol provides a robust method to determine if IGA acts as an agonist or antagonist of human AhR. It utilizes a reporter cell line stably transfected with a luciferase gene under the control of an AhR-responsive promoter.[4][6]

Objective: To quantify the dose-dependent AhR activation or inhibition by this compound.

Materials:

-

Human AhR Reporter Cell Line (e.g., INDIGO Biosciences Cat. No. IB01301)[4][7]

-

Cell Recovery Medium (CRM)

-

Compound Screening Medium (CSM)

-

Reference AhR Agonist (e.g., MeBIO, FICZ)[4]

-

Reference AhR Antagonist (e.g., CH-223191)[4]

-

This compound (IGA), high purity

-

DMSO (Cell culture grade)

-

White, opaque 96-well cell culture plates

-

Luciferase detection reagent (e.g., Promega ONE-Glo™)

-

Luminometer plate reader

Methodology:

-

Cell Revival and Seeding:

-

Rapidly thaw cryopreserved AhR reporter cells in a 37°C water bath.

-

Immediately transfer thawed cells into pre-warmed Cell Recovery Medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh CRM to the recommended density.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

-

Preparation of Dosing Solutions:

-

Prepare a concentrated stock solution of IGA in DMSO (e.g., 50 mM).

-

For Agonist Testing: Perform serial dilutions of the IGA stock solution in Compound Screening Medium to achieve the final desired assay concentrations (e.g., 0.1 nM to 100 µM). Include a "vehicle control" of DMSO in CSM at the highest percentage used. Also prepare a positive control using the reference agonist.

-

For Antagonist Testing: Prepare serial dilutions of IGA in CSM that also contains a known concentration of the reference agonist (typically at its EC₈₀ value).[4]

-

-

Cell Treatment:

-

After the 24-hour incubation, carefully remove the seeding medium from the cells.

-

Add 100 µL of the prepared dosing solutions (vehicle, positive control, IGA dilutions) to the appropriate wells.

-

Return the plate to the incubator for an additional 24 hours.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase detection reagent to room temperature.

-

Add a volume of detection reagent to each well equal to the culture medium volume (e.g., 100 µL).

-

Incubate for 5-10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the average relative luminescence units (RLU) for each replicate.

-

Normalize the data by expressing the RLU of treated wells as a "Fold Activation" relative to the vehicle control (Fold Activation = RLU_sample / RLU_vehicle).

-

Plot the Fold Activation against the log of the IGA concentration. Use non-linear regression (four-parameter logistic curve) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[8]

-

Hypothesized Mechanism 2: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[9][10] In the tumor microenvironment, IDO1 is frequently overexpressed, leading to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This effectively starves effector T cells and promotes the generation of regulatory T cells (Tregs), allowing the tumor to evade immune surveillance. Consequently, IDO1 is a high-value target in immuno-oncology.[11]

Given that many potent IDO1 inhibitors are indole derivatives, our second mechanistic hypothesis is: IGA acts as a competitive or non-competitive inhibitor of the IDO1 enzyme.

Visualizing the IDO1 Pathway and Inhibition

Caption: The IDO1 enzymatic pathway and its hypothesized inhibition by this compound.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay (HPLC Method)

This protocol measures the efficacy of IGA in inhibiting IDO1 activity within a cellular context. Human cancer cells are stimulated to express IDO1, treated with the inhibitor, and the amount of kynurenine produced is quantified by High-Performance Liquid Chromatography (HPLC).[12][13]

Objective: To determine the IC₅₀ value of this compound for IDO1 enzyme activity in a cellular model.

Materials:

-

Human cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells, HeLa cells).[13]

-

Cell culture medium and supplements (e.g., DMEM, 10% FBS).

-

Recombinant human Interferon-gamma (IFN-γ).

-

This compound (IGA), high purity.

-

Trichloroacetic acid (TCA).

-

HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile phase (e.g., potassium phosphate buffer with methanol).

-

Kynurenine standard for calibration curve.

Methodology:

-

Cell Culture and IDO1 Induction:

-

Inhibitor Treatment:

-

Following IDO1 induction, remove the medium.

-

Add fresh medium containing serial dilutions of IGA (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a "no inhibitor" positive control.

-

Incubate for an additional 24-48 hours.

-

-

Sample Preparation for HPLC:

-

Collect 140 µL of the cell culture supernatant from each well.[13]

-

Add 10 µL of 6.1 N TCA to each sample to precipitate proteins.[12][13]

-

Incubate the samples at 50°C for 30 minutes. This crucial step hydrolyzes the initial product, N-formylkynurenine, into the stable and detectable kynurenine.[12][14]

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

-

Carefully transfer the clear supernatant to HPLC vials.

-

-

HPLC Analysis:

-

Inject the samples onto the C18 column.

-

Run an isocratic mobile phase and monitor the eluent with a UV detector at ~360 nm.

-

Identify the kynurenine peak based on the retention time of the kynurenine standard.

-

Quantify the peak area for each sample.

-

-

Data Analysis and IC₅₀ Determination:

-

Using the calibration curve generated from the kynurenine standard, convert the peak areas of the samples into kynurenine concentrations.

-

Calculate the percentage of IDO1 inhibition for each IGA concentration using the formula: % Inhibition = (1 - ([Kyn]inhibitor / [Kyn]vehicle)) * 100[12]

-

Plot the % Inhibition against the logarithm of the IGA concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Quantitative Data Summary

As this compound is primarily a research compound and metabolic intermediate, extensive quantitative data on its direct biological activity is not widely published. The primary value of the protocols above is to generate such data. For context, established inhibitors for these pathways have known potencies:

| Compound | Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |

| Epacadostat | IDO1 | Cell-based | ~10 nM | [11] |

| Cinnabarinic acid | IDO1 | Enzymatic | 460 nM | [15] |

| TCDD | AhR | Reporter Gene | ~0.1 - 1 nM (EC₅₀) | [1] |

| Indole-3-acetate | AhR | Reporter Gene | ~10 - 50 µM (EC₅₀) | [1] |

Conclusion and Future Directions

This guide frames the mechanism of action of this compound not as a settled matter, but as a compelling scientific inquiry. The evidence strongly suggests that its biological effects are likely mediated through immunomodulatory pathways governed by the Aryl Hydrocarbon Receptor and Indoleamine 2,3-dioxygenase 1 . Its role as a metabolic precursor to other bioactive indoles further complicates this picture, suggesting it may influence physiology both directly and indirectly.

For researchers in drug development, IGA represents both a tool and a template. The provided protocols offer a clear roadmap for definitively characterizing its activity on these key targets. The results of such investigations will not only elucidate the specific role of this endogenous metabolite but also inform the rational design of novel therapeutics that leverage the privileged indole scaffold to target complex diseases from cancer to autoimmunity.

References

- 1. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Targeting of aryl hydrocarbon receptor-mediated activation of cyclooxygenase-2 expression by the indole-3-carbinol metabolite 3,3'-diindolylmethane in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. oncotarget.com [oncotarget.com]

- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

The Biological Activity of 3-Indoleglyoxylic Acid: A Technical Guide for Researchers

Abstract

3-Indoleglyoxylic acid (IGA) is an intriguing indole derivative positioned at a key metabolic crossroads. While historically viewed primarily as a transient intermediate in microbial and plant tryptophan metabolism, emerging evidence points towards a broader biological significance for IGA and its derivatives. This technical guide provides an in-depth exploration of the current understanding of IGA's biological activities, from its established roles in biochemical pathways to the burgeoning interest in its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of IGA, complete with experimental insights and detailed protocols to facilitate further investigation into this promising molecule.

Introduction: Beyond a Metabolic Intermediate

Indole and its derivatives are a class of heterocyclic compounds with profound biological importance, acting as signaling molecules, metabolic precursors, and therapeutic agents. Among these, this compound (CAS 1477-49-2), a keto acid derivative of indole, has traditionally been characterized as an intermediate in the metabolic pathways of tryptophan.[1] In bacteria, it is a product of the oxidation of the well-known phytohormone indole-3-acetic acid (IAA).[2] In the realm of plant physiology, IGA is considered a potential regulator of plant growth and development.[3]

Recent investigations, however, have begun to shed light on the independent bioactivity of IGA and its synthetic derivatives, sparking interest in its potential applications in pharmacology and biotechnology. Notably, derivatives of indolyl-3-glyoxylic acid have been patented for their therapeutic properties, particularly in the context of cancer treatment.[4] This guide will synthesize the current knowledge on IGA, offering a structured narrative that delves into its metabolic context, explores its known and putative biological functions, and provides practical methodologies for its study.

The Biochemical Landscape of this compound

The biological presence of IGA is intrinsically linked to the metabolism of tryptophan, an essential amino acid. Its formation and degradation are key steps in the intricate network of indole biochemistry, particularly in microbial and plant systems.

Microbial Tryptophan Metabolism: A Central Hub

In various bacterial species, IGA is a key intermediate in the catabolism of indole-3-acetic acid (IAA). The transformation of indole can proceed through a tryptophan-independent pathway, where indole is first converted to IAA, which is then oxidized to form IGA.[2] This is a critical step in the detoxification of indole and the utilization of indole compounds as a carbon and energy source.

The enzymatic oxidation of IAA to IGA is a crucial reaction in this pathway.[2] Peroxidases are among the enzymes implicated in this oxidative process.[5] The subsequent metabolic fate of IGA can lead to the formation of other indole derivatives, contributing to the diverse pool of signaling molecules within microbial communities.

Role in Plant Physiology: An Emerging Player in Auxin Homeostasis

The presence and metabolism of indole compounds are central to plant growth and development, with IAA being the principal auxin. The oxidative degradation of IAA is a key mechanism for regulating auxin homeostasis, and this is where IGA may play a role.[6][7] The enzymatic oxidation of IAA in plants can lead to the formation of various catabolites, and while oxindole-3-acetic acid is a major product, the pathway involving IGA represents another potential route for modulating active auxin levels.[8][9][10] The potential for IGA to act as a plant growth regulator itself is an area of active research.[3]

Therapeutic Potential of this compound Derivatives

While the direct therapeutic effects of IGA are still under investigation, significant attention has been given to its derivatives, particularly in the field of oncology.

Anti-Angiogenic Properties and Anticancer Activity

A key area of interest is the anti-angiogenic potential of indolyl-3-glyoxylic acid derivatives.[4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting this process, the growth and spread of cancer can be curtailed. A patent for N-substituted indol-3-glyoxylamides highlights their use in treating tumors, including those with drug resistance and metastatic carcinoma, by acting as angiogenesis inhibitors.[4] These compounds have shown promise in reducing tumor cell migration and invasion.[11]

The proposed mechanism for this anti-angiogenic effect is the inhibition of key signaling pathways involved in blood vessel formation. This makes IGA a valuable scaffold for the development of novel anticancer agents.[12]

Precursor for Bioactive Molecule Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of bioactive molecules.[3] Its chemical structure allows for modifications that can lead to compounds with diverse pharmacological properties, including anti-inflammatory and antioxidant effects.[3] This makes IGA a valuable starting material in medicinal chemistry for the development of new therapeutic agents.

This compound and the Aryl Hydrocarbon Receptor (AhR)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of environmental and endogenous compounds.[13] Many tryptophan metabolites are known to be AhR ligands, modulating immune responses and other physiological processes.[1][14][15][16]

While there is substantial evidence for other indole derivatives, such as indole-3-acetate and tryptamine, acting as AhR agonists, the specific interaction of IGA with AhR is not yet well-characterized.[13][14] Given its structural similarity to other known AhR ligands, it is plausible that IGA could also modulate AhR activity. This remains a compelling area for future research.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for its quantification and the assessment of its cytotoxic effects.

Quantification of this compound by HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of IGA in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)[17][18]

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

This compound standard

-

Internal standard (e.g., ¹³C-labeled IGA)

-

Sample extraction solvent (e.g., methanol or ethyl acetate)[19]

Procedure:

-

Sample Preparation: Homogenize biological samples (e.g., bacterial culture supernatant, plant tissue extract) in the extraction solvent. Centrifuge to pellet debris and collect the supernatant.

-

Solid-Phase Extraction (SPE) (Optional): For complex matrices, a C18 SPE cartridge can be used to clean up the sample and concentrate the analyte.

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the extract under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

-

HPLC Separation: Inject the sample onto the C18 column. Use a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.

-

MS/MS Detection: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for IGA and the internal standard.

-

Quantification: Create a calibration curve using known concentrations of the IGA standard. Quantify the amount of IGA in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Table 1: Example HPLC-MS/MS Parameters for IGA Analysis

| Parameter | Value |

| HPLC Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| MS Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (IGA) | To be determined empirically |

| MRM Transition (IS) | To be determined empirically |

Cytotoxicity Assessment using MTT Assay

This protocol outlines a colorimetric assay to assess the cytotoxic effects of IGA on cultured cells.[20][21][22][23]

Materials:

-

Mammalian cell line of interest (e.g., cancer cell line, normal cell line)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of IGA in cell culture medium. Replace the medium in the wells with the IGA-containing medium. Include vehicle-treated (control) and untreated wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of IGA that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is emerging from the shadow of its more famous indole relatives as a molecule with distinct and potentially significant biological activities. Its role as an intermediate in microbial and plant metabolism is well-established, and the therapeutic potential of its derivatives, particularly as anti-angiogenic agents, is a promising avenue for drug discovery.

Future research should focus on several key areas:

-

Elucidating the direct biological effects of IGA in mammalian systems.

-

Investigating the interaction of IGA with the aryl hydrocarbon receptor and its downstream signaling consequences.

-

Exploring the broader therapeutic applications of IGA derivatives beyond oncology.

-

Developing more refined analytical methods for the in vivo detection and quantification of IGA.

This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the multifaceted biological roles of this compound. The insights and protocols presented herein are intended to empower the scientific community to further explore this fascinating molecule and unlock its full potential.

References

- 1. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 2. Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. UA75872C2 - Indolyl-3- glyoxylic acid with useful therapeutic properties - Google Patents [patents.google.com]

- 5. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of auxin homeostasis and gradients in Arabidopsis roots through the formation of the indole-3-acetic acid catabolite 2-oxindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation of Indole-3-Acetic Acid to Oxindole-3-Acetic Acid by an Enzyme Preparation from Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 13. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Liquid chromatography-mass spectrometry method for isomer separation and detection of sugars, phophorylated... [protocols.io]

- 18. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 22. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Evolving Landscape of 3-Indoleglyoxylic Acid and Its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-indoleglyoxylic acid and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. From their fundamental chemical properties and synthesis to their diverse biological activities and mechanisms of action, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics. The indole scaffold, a privileged structure in drug discovery, combined with the glyoxylic acid functional group, offers a versatile platform for the design of potent and selective modulators of various biological targets. This guide delves into the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature to empower your research endeavors.

Core Chemistry and Physicochemical Properties

This compound (IGA) is a yellow microcrystalline powder with the molecular formula C₁₀H₇NO₃ and a molar mass of 189.17 g/mol [1][2]. It has a melting point of approximately 217 °C, at which it decomposes[1]. This compound serves as a crucial starting material and intermediate for the synthesis of a wide array of bioactive molecules[3][4][5]. Its unique structure, featuring an indole nucleus linked to a glyoxylic acid moiety at the 3-position, provides a scaffold for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1477-49-2 | [1](--INVALID-LINK--) |

| Molecular Formula | C₁₀H₇NO₃ | [1](--INVALID-LINK--) |

| Molar Mass | 189.17 g/mol | [1](6--INVALID-LINK-- |

| Appearance | Yellow microcrystalline powder/solid | [1](7--INVALID-LINK-- |

| Melting Point | 217 °C (decomposes) | [1](8--INVALID-LINK-- |

| Storage Temperature | 2-8°C | [1](8--INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | |

| Purity | ≥ 96% (HPLC) | [3](--INVALID-LINK--) |

For safety, this compound is classified as an irritant, causing skin, eye, and respiratory irritation[1][2]. Appropriate personal protective equipment should be used when handling this compound.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is a cornerstone for exploring their therapeutic potential. Various synthetic strategies have been developed to access the core molecule and its diverse analogs.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of indole with oxalyl chloride in a suitable solvent like diethyl ether, followed by hydrolysis of the resulting indol-3-ylglyoxylyl chloride.

References

The Putative Role of 3-Indoleglyoxylic Acid in Plant Physiology: A Research Framework

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The biosynthesis and regulation of indole-3-acetic acid (IAA), the principal auxin in plants, are central to plant growth and development. While several biosynthetic pathways from tryptophan (Trp) have been elucidated, with indole-3-pyruvic acid (IPyA) being a key intermediate, the complete metabolic network of indolic compounds remains an area of active investigation.[1] This guide focuses on 3-Indoleglyoxylic acid (IGA), an alpha-keto acid structurally similar to IPyA, whose role in plant physiology is not yet well-defined. We present a hypothesis-driven framework, positioning IGA as a putative intermediate or side-product in auxin metabolism. This document provides a comprehensive overview of the established auxin biosynthesis landscape, proposes a hypothetical position for IGA, and furnishes detailed, self-validating experimental protocols to investigate its presence, activity, and metabolic origin in plants. The methodologies outlined herein are designed to provide a rigorous foundation for researchers aiming to explore the frontiers of auxin metabolism and discover novel regulatory molecules.

Introduction: The Established Landscape of Auxin Biosynthesis

Indole-3-acetic acid (IAA) is a critical signaling molecule that governs a vast array of developmental processes, including cell division and elongation, organogenesis, and tropic responses.[2] Plants synthesize IAA through multiple pathways, which are broadly categorized as Tryptophan-dependent and Tryptophan-independent. The Trp-dependent pathways are considered the major source of IAA in most plants.[1][3]

Four primary Trp-dependent pathways have been proposed, named after their key intermediates:

-

The Indole-3-Pyruvic Acid (IPyA) Pathway: This is now considered the main auxin biosynthesis pathway in plants. Tryptophan is converted to IPyA by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA (YUC) family of flavin monooxygenases.[1][3]

-

The Tryptamine (TAM) Pathway: Involves the decarboxylation of Trp to tryptamine, which is then oxidized to indole-3-acetaldehyde (IAAld) and further to IAA.[4]

-

The Indole-3-Acetamide (IAM) Pathway: While prominent in bacteria, this pathway's role in plants is less clear. It involves the conversion of Trp to IAM, which is then hydrolyzed to IAA.[4][5]

-

The Indole-3-Acetaldoxime (IAOx) Pathway: This pathway converts Trp to IAOx, which can then be converted to indole-3-acetonitrile (IAN) or other intermediates before forming IAA.[6]

The convergence on these key intermediates has been the focus of auxin research for decades. However, the inherent complexity of plant metabolic networks suggests the potential for alternative routes or minor metabolic players that contribute to the precise regulation of auxin homeostasis. It is within this context that we consider the potential role of this compound.

This compound (IGA): A Putative Player in Auxin Metabolism

This compound (IGA) is an indole derivative containing an α-keto acid functional group (a glyoxylic acid moiety) attached to the C3 position of the indole ring. Its chemical structure is notably similar to that of Indole-3-pyruvic acid (IPyA), differing only by a single methylene group in the side chain. This structural analogy is the primary reason to hypothesize its potential involvement in auxin biology.

A Hypothetical Biosynthetic Origin

Currently, no specific enzyme has been identified in plants for the direct conversion of Tryptophan to IGA. We propose a hypothetical pathway where Tryptophan undergoes oxidative deamination, a reaction distinct from the transamination that forms IPyA, to yield IGA. This could represent a minor, alternative, or stress-induced branch of tryptophan catabolism.

The diagram below illustrates the established IPyA pathway and the hypothetical placement of IGA.

Potential Physiological Roles

Given its structure, IGA could have several potential roles:

-

A Precursor to IAA: It is conceivable that IGA could be decarboxylated to form indole-3-carbaldehyde, which could then be oxidized to IAA. This would represent a novel biosynthetic route.

-

A Bioactive Molecule: IGA might possess intrinsic auxin, anti-auxin, or other signaling activity, modulating plant growth and development directly.

-

A Catabolite: IGA could be a product of IAA or Tryptophan degradation, representing a step in the deactivation and removal of excess auxin or its precursor.

To move from hypothesis to evidence, a rigorous experimental framework is required. The following sections provide detailed protocols for the systematic investigation of IGA in plants.

Experimental Methodologies for IGA Investigation

The primary challenge in studying a putative metabolite is its definitive identification and accurate quantification in complex biological matrices. The following protocols are designed as self-validating systems, incorporating essential controls and standards to ensure data integrity.

Workflow for IGA Analysis in Plant Tissues

The overall process for investigating IGA involves several key stages, from sample preparation to biological assays. This workflow ensures a systematic approach to testing the proposed hypotheses.

References

- 1. Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Conversion of tryptophan to indole-3-acetic acid by TRYPTOPHAN AMINOTRANSFERASES OF ARABIDOPSIS and YUCCAs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cris.huji.ac.il [cris.huji.ac.il]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 3-Indoleglyoxylic Acid

An In-depth Technical Guide to the Chemical Reactivity of 3-Indoleglyoxylic Acid

This compound (IGA), a derivative of the indole scaffold, stands as a cornerstone in modern synthetic and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive indole nucleus and an α-ketoacid moiety, renders it a highly versatile building block for the construction of complex molecular architectures.[1] For researchers in drug development, the indole ring is a well-established "privileged structure," a framework that can be modified to interact with a wide range of biological targets.[2] IGA provides a direct entry point into this chemical space, serving as a precursor for compounds with potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer agents.[3][4][5]

This guide offers an in-depth exploration of the chemical reactivity of this compound. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings and strategic considerations that govern its transformations. The objective is to provide researchers, scientists, and drug development professionals with the expert insights required to effectively harness the synthetic potential of this pivotal molecule.

Core Reactivity Analysis: A Tale of Two Moieties

The chemical personality of this compound is dominated by the interplay between its two principal functional domains: the indole nucleus and the α-ketoacid side chain. Understanding the inherent reactivity of each, and the electronic influence they exert on one another, is paramount to predicting and controlling reaction outcomes.

Reactions at the α-Ketoacid Moiety: The Epicenter of Reactivity

The glyoxylic acid group is the molecule's primary hub of chemical activity. Its adjacent keto and carboxylic acid functions provide multiple sites for transformation.

As a typical carboxylic acid, IGA readily undergoes esterification and amidation. These reactions are fundamental for modifying the molecule's solubility, lipophilicity, and metabolic stability—critical parameters in drug design.

-

Esterification: The conversion of IGA to its corresponding esters (e.g., methyl or ethyl indole-3-glyoxylate) is typically achieved under standard Fischer esterification conditions. The choice of an acid catalyst (e.g., H₂SO₄) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

-

Amidation: The formation of indol-3-ylglyoxylamides is of profound importance in medicinal chemistry, as this scaffold is present in numerous bioactive compounds, including the microtubule-destabilizing anticancer agent Indibulin.[2] Direct condensation with amines is often facilitated by peptide coupling reagents (e.g., DCC, EDC, HATU) to avoid the harsh conditions of heating that might degrade the indole ring. This approach offers a controlled, high-yield pathway to a diverse array of amide derivatives.

The α-keto group can be selectively reduced to a hydroxyl group, yielding indole-3-(2-hydroxy)acetic acid derivatives.

-

Causality in Reagent Selection: The choice of reducing agent is dictated by the need to preserve the carboxylic acid functionality. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its milder nature, compared to a stronger reductant like lithium aluminum hydride (LiAlH₄), ensures that the ketone is reduced preferentially without affecting the carboxylate group (which is unreactive towards NaBH₄) or the indole ring. This selectivity is a key principle in multifunctional molecule synthesis.

The decarboxylation of α-keto acids is a synthetically valuable transformation.[6] In the case of IGA, this reaction provides a direct route to indole-3-carbaldehyde (indole-3-carboxaldehyde), another pivotal building block in indole chemistry.

-

Mechanistic Insight: The reaction typically proceeds via a concerted mechanism involving a cyclic transition state, especially upon gentle heating.[6] Acid catalysis can facilitate this process by protonating the keto group, which promotes the formation of an enol intermediate that can more readily lose carbon dioxide.[7] Studies on heteroaromatic carboxylic acids confirm this proceeds via an A-SE2 mechanism.[7] This transformation highlights how a seemingly simple reaction can provide access to a different class of functionalized indoles.

Diagram 1: Key Reactions of the α-Ketoacid Moiety

Caption: Overview of the primary transformations of the this compound side chain.

Reactivity of the Indole Nucleus

The indole ring is electron-rich and generally susceptible to electrophilic attack, with the C3 position being the most reactive.[8][9] However, in this compound, this position is already substituted. The glyoxylyl group at C3 is strongly electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic substitution.

-

Electrophilic Aromatic Substitution: While deactivated, reactions can still occur under forcing conditions. Electrophilic attack is directed to the C5 position of the benzene ring, as the deactivating effect of the C3 substituent is less pronounced there.[9] Nitration or halogenation, for instance, would preferentially yield the 5-substituted derivative. This is a critical consideration for chemists aiming to functionalize the carbocyclic portion of the molecule.

-

N-Alkylation/Acylation: The indole nitrogen (N1) remains a site for nucleophilic attack. It can be deprotonated with a suitable base (e.g., NaH) to form the indolide anion, which can then be alkylated or acylated. This provides a straightforward method for introducing substituents at the N1 position, a common strategy in medicinal chemistry to modulate biological activity and pharmacokinetic properties.

IGA as a Strategic Building Block in Drug Discovery

The true value of this compound is realized when its fundamental reactivity is applied to the synthesis of complex, biologically active molecules.[10] It serves as a reactant for the preparation of a wide array of compounds.[4][11]

| Target Compound Class | Synthetic Transformation | Therapeutic Area | Reference |

| Glyoxyl Analogs of Indole Phytoalexins | Amidation, Condensation Reactions | Anticancer | [4] |

| Fenbufen/Ethacrynic Acid Derivatives | Friedel-Crafts type reactions, Reductions | Anti-inflammatory (NSAID) | [11] |

| Fuconojirimycin Derivatives | Multi-step synthesis involving cyclization | α-Fucosidase Inhibitors | [4] |

| Oxazinin Natural Products | Intramolecular Addition/Cyclization Reactions | Biologically Active | [4] |

| N-substituted Indol-3-glyoxylamides | Amidation | Antitumor, Angiogenesis Inhibitors | [12] |

Table 1: Selected applications of this compound in the synthesis of therapeutic agents.

Experimental Protocols: A Framework for Application

To translate theory into practice, this section provides a validated, step-by-step protocol for a common and crucial transformation of IGA.

Protocol: Synthesis of N-Benzyl-indole-3-glyoxylamide

This protocol details the synthesis of an amide derivative, a core structure in many pharmacologically active molecules.[2][12] The procedure is designed to be self-validating through clear purification and characterization steps.

Objective: To synthesize N-benzyl-indole-3-glyoxylamide from this compound and benzylamine using a standard peptide coupling agent.

Materials:

-

This compound (IGA)

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Diagram 2: Experimental Workflow for Amide Synthesis

References

- 1. indole-building-block.com [indole-building-block.com]

- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-吲哚乙醛酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. impactfactor.org [impactfactor.org]

- 9. youtube.com [youtube.com]

- 10. Indole-3-glyoxylic acid | CymitQuimica [cymitquimica.com]

- 11. Indole-3-glyoxylic acid | 1477-49-2 [chemicalbook.com]

- 12. UA75872C2 - Indolyl-3- glyoxylic acid with useful therapeutic properties - Google Patents [patents.google.com]

3-Indoleglyoxylic Acid: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleglyoxylic acid (IGA), a derivative of indole featuring adjacent keto and carboxylic acid functionalities, stands as a uniquely versatile and powerful precursor in organic synthesis. Its inherent reactivity and structural motifs allow for its elaboration into a vast array of complex indole-containing molecules. This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles and strategic considerations for its use. We will cover its efficient synthesis, delve into its key reactive pathways—including decarboxylation, reduction, and derivatization—and present detailed protocols for its application in synthesizing pharmacologically relevant scaffolds such as substituted auxins, bioactive glyoxylamides, and complex heterocyclic systems. This document is intended for researchers and drug development professionals seeking to leverage this pivotal building block for innovative molecular design and discovery.

Core Characteristics of this compound

This compound, also known as α-oxo-1H-indole-3-acetic acid, is a yellow to off-white crystalline solid.[1][2] Its structure is characterized by an indole ring substituted at the C3 position with a glyoxylic acid moiety, a two-carbon unit containing both a ketone and a carboxylic acid. This bifunctional arrangement is the key to its synthetic utility.

| Property | Value | Reference |

| CAS Number | 1477-49-2 | [1][3] |

| Molecular Formula | C₁₀H₇NO₃ | [3][4] |

| Molecular Weight | 189.17 g/mol | [2][3] |

| Appearance | Yellow to off-white solid | [1][2] |

| Melting Point | ~217 °C (with decomposition) | [5][6] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | 0-8 °C | [2][6] |

The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[7] The glyoxylic acid handle on IGA provides a reactive site for C-C bond formation, reduction, amidation, and cyclization reactions, making it an ideal starting point for creating diverse molecular libraries.[1][2][8]

Synthesis of this compound: The Friedel-Crafts Approach

The most direct and common method for preparing this compound is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction leverages the high nucleophilicity of the C3 position of the indole ring.

Mechanism and Rationale

The reaction typically employs an acylating agent like oxalyl chloride or its monoester mono-chloride in the presence of a Lewis acid. Milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) are often preferred over stronger ones like AlCl₃ to prevent polymerization and decomposition of the acid-sensitive indole substrate.[9] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich indole ring, predominantly at the C3 position. Subsequent hydrolysis of the resulting acyl chloride intermediate yields the desired this compound.

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts acylation methods for indoles.[9]

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add indole (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the mixture to 0 °C in an ice bath.

-

Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl) (1.1 eq) in hexanes to the stirred solution. Stir for 15 minutes at 0 °C.

-

Acylation: Add a solution of ethyl oxalyl chloride (1.1 eq) in CH₂Cl₂ dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Quenching & Hydrolysis: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water. Add a 2M aqueous solution of NaOH and stir vigorously for 1 hour to hydrolyze the ester.

-

Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with CH₂Cl₂ (2 x 50 mL) to remove any unreacted indole.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 2M HCl. A yellow precipitate of this compound will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Purity can be assessed by HPLC (≥96%).[2][4]

Synthetic Utility: Key Transformations of this compound

The true power of IGA lies in its capacity to be transformed into a variety of valuable indole derivatives. The adjacent keto and acid groups can be manipulated either in concert or selectively.

Caption: Key synthetic pathways originating from this compound.

Decarboxylation Reactions

The α-keto acid structure of IGA makes it susceptible to decarboxylation, a reaction that can be controlled to produce different outcomes.

-